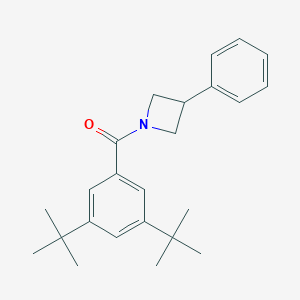
ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BPTP is a heterocyclic compound that contains a pyrazole ring, a benzothiazole ring, and a trifluoromethyl group.
作用機序
Ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the proliferation and migration of cancer cells and induces apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This compound also exhibits low toxicity and has good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's pharmacological effects.
合成法
The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction of 2-aminobenzothiazole with ethyl trifluoropyruvate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain this compound in high yield and purity.
科学的研究の応用
Ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown potential as a therapeutic agent for the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C14H10F3N3O2S |
|---|---|
分子量 |
341.31 g/mol |
IUPAC名 |
ethyl 1-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H10F3N3O2S/c1-2-22-12(21)8-7-18-20(11(8)14(15,16)17)13-19-9-5-3-4-6-10(9)23-13/h3-7H,2H2,1H3 |
InChIキー |
WTYGJKSPXDXZKL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C(F)(F)F |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)





![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
